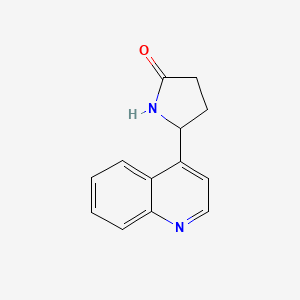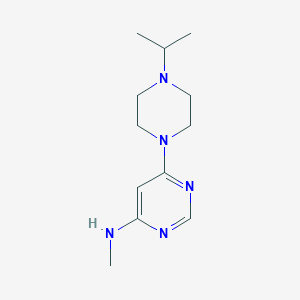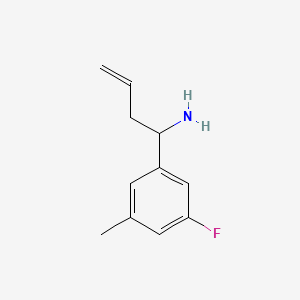
1-(3-Fluoro-5-methylphenyl)but-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-5-methylphenyl)but-3-en-1-amine is an organic compound with the molecular formula C11H14FN. This compound is characterized by the presence of a fluoro and methyl substituent on a phenyl ring, which is attached to a butenyl amine chain. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-methylphenyl)but-3-en-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-5-methylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding alkene.
Reduction: The resulting alkene is then reduced to form the corresponding alcohol.
Amination: Finally, the alcohol is converted to the amine using an amination reaction, such as reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-5-methylphenyl)but-3-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Corresponding alkane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)but-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)but-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl substituents on the phenyl ring can influence the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds with target molecules, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluoro-4-methylphenyl)but-3-en-1-amine
- 1-(3-Fluoro-5-ethylphenyl)but-3-en-1-amine
- 1-(3-Fluoro-5-methylphenyl)but-2-en-1-amine
Uniqueness
1-(3-Fluoro-5-methylphenyl)but-3-en-1-amine is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the butenyl amine chain also adds to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
1-(3-fluoro-5-methylphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H14FN/c1-3-4-11(13)9-5-8(2)6-10(12)7-9/h3,5-7,11H,1,4,13H2,2H3 |
InChI Key |
XXULKHHBHYWPHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(CC=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


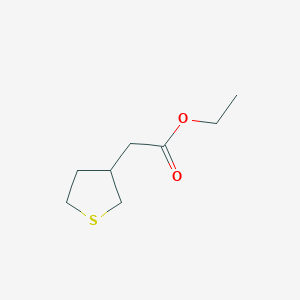
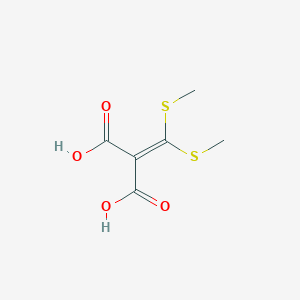
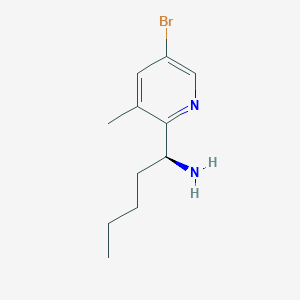
![ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B12982128.png)
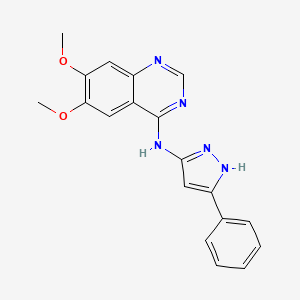
![Methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride](/img/structure/B12982154.png)
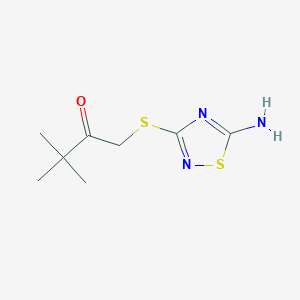
![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine](/img/structure/B12982175.png)
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12982177.png)
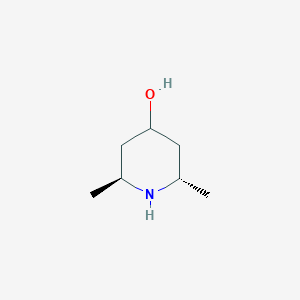
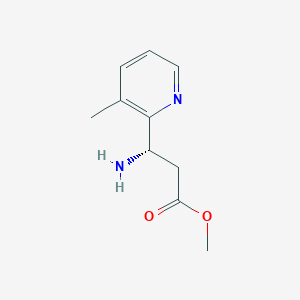
![(S)-5',6'-Dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazol]-5'-amine](/img/structure/B12982189.png)
